molecular formula C21H21ClN4O2S B2706887 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine CAS No. 1021070-56-3

3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine

Cat. No. B2706887
CAS RN: 1021070-56-3
M. Wt: 428.94
InChI Key: XTEALUVLPQUDLU-UHFFFAOYSA-N
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Description

3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a pyridazine-based compound that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The compound has been used in synthesizing bioactive sulfonamide and amide derivatives containing the piperazine ring, which showed in vitro antimicrobial activity against various bacteria and also exhibited antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Anticancer and Antituberculosis Studies

  • Derivatives of this compound have been synthesized and evaluated for their anticancer and antituberculosis properties. Some derivatives showed significant activity in these areas, highlighting the potential for therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Anti-diabetic Drug Development

  • Research has been conducted on triazolo-pyridazine-6-yl-substituted piperazines, including derivatives of the subject compound, for their potential as anti-diabetic medications. They were evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition and showed promise in this area (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anti-Inflammatory and Analgesic Agents

  • Sulfonamide derivatives related to this compound have been studied for their potential as anti-inflammatory and analgesic agents. Some synthesized compounds showed activity comparable to reference drugs and exhibited safety for the gastrointestinal tract (Abbas, Abdel-Karim, Ahmed, Eweas, & El-Awdan, 2016).

In Vitro Antiproliferative Activity Against Cancer

properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-16-2-4-17(5-3-16)20-10-11-21(24-23-20)25-12-14-26(15-13-25)29(27,28)19-8-6-18(22)7-9-19/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEALUVLPQUDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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